molecular formula C5H4Cl2N2 B1321985 2,5-Dichloropyridin-4-amine CAS No. 405230-82-2

2,5-Dichloropyridin-4-amine

Cat. No.: B1321985
CAS No.: 405230-82-2
M. Wt: 163 g/mol
InChI Key: HBJPCBYDFZOSOT-UHFFFAOYSA-N
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Description

2,5-Dichloropyridin-4-amine is an organic compound with the molecular formula C5H4Cl2N2 It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2nd and 5th positions and an amino group at the 4th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloropyridin-4-amine typically involves the chlorination of pyridine derivatives. One common method is the reaction of 2,5-dichloropyridine with ammonia under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained at around 100-150°C to facilitate the substitution of chlorine with the amino group.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloropyridin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction Reactions: Reduction of this compound can lead to the formation of amine derivatives with different substitution patterns.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used under reflux conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.

Major Products Formed:

    Substitution Reactions: Formation of various substituted pyridine derivatives.

    Oxidation Reactions: Formation of nitro or nitroso pyridine derivatives.

    Reduction Reactions: Formation of different amine derivatives.

Scientific Research Applications

2,5-Dichloropyridin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dichloropyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to its potential use as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

    2,6-Dichloropyridin-4-amine: Similar structure but with chlorine atoms at the 2nd and 6th positions.

    2,3-Dichloropyridin-4-amine: Chlorine atoms at the 2nd and 3rd positions.

    2,4-Dichloropyridin-4-amine: Chlorine atoms at the 2nd and 4th positions.

Uniqueness: 2,5-Dichloropyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

2,5-dichloropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2/c6-3-2-9-5(7)1-4(3)8/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJPCBYDFZOSOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624367
Record name 2,5-Dichloropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405230-82-2
Record name 2,5-Dichloropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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